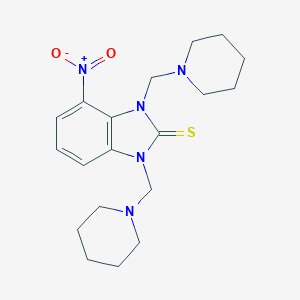
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications. Additionally, the compound has been shown to modulate the activity of various neurotransmitters, which are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. It also reduces the levels of pro-inflammatory cytokines and oxidative stress markers in various disease models. Additionally, the compound has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain disease models.
未来方向
There are several future directions for the research on 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-. One of the potential areas of research is the development of novel analogs with improved solubility and bioavailability. The compound can also be studied for its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the compound can be studied for its potential as a drug delivery system for targeted drug delivery in cancer therapy.
Conclusion:
In conclusion, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. The compound has been synthesized using a specific method and has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of the compound involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of novel therapeutic agents and drug delivery systems.
合成方法
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the reaction of 2-aminobenzimidazole with 1,3-bis(1-piperidinylmethyl)urea and nitroethane in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and anti-inflammatory properties.
属性
CAS 编号 |
112094-11-8 |
|---|---|
产品名称 |
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- |
分子式 |
C19H27N5O2S |
分子量 |
389.5 g/mol |
IUPAC 名称 |
4-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C19H27N5O2S/c25-24(26)17-9-7-8-16-18(17)23(15-21-12-5-2-6-13-21)19(27)22(16)14-20-10-3-1-4-11-20/h7-9H,1-6,10-15H2 |
InChI 键 |
VJVHPGIHFLZFHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
规范 SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
其他 CAS 编号 |
112094-11-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



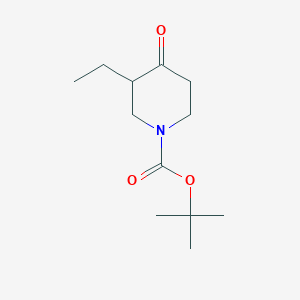
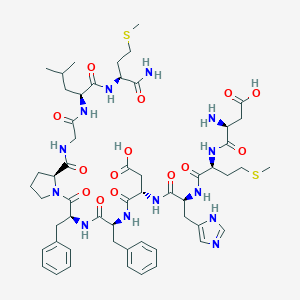
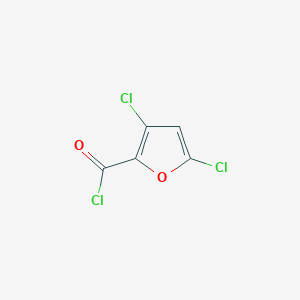
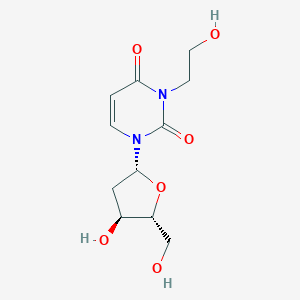
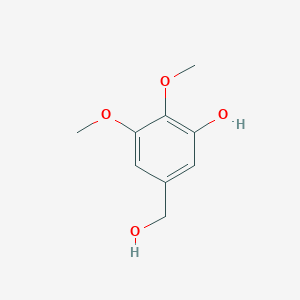
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
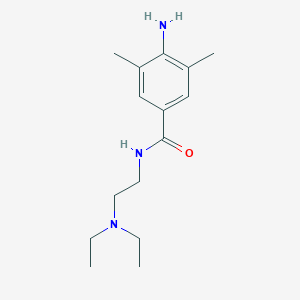
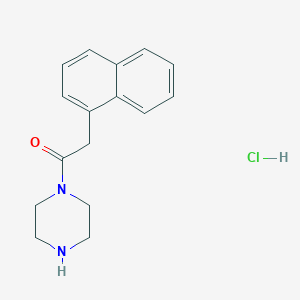
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
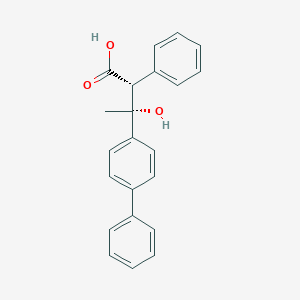
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)
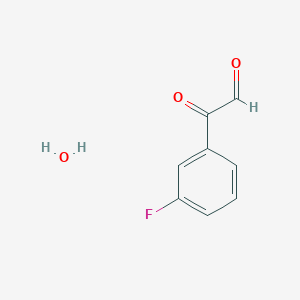
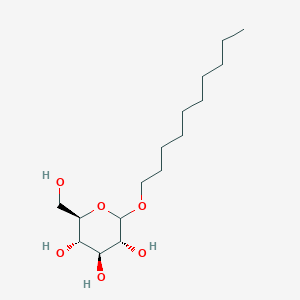
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)